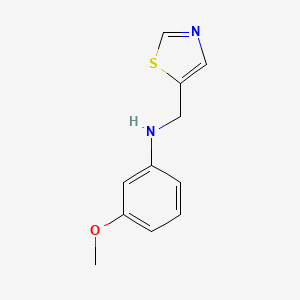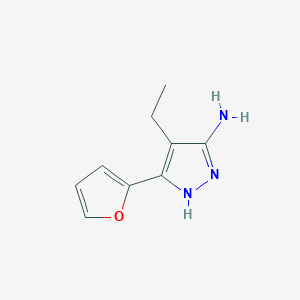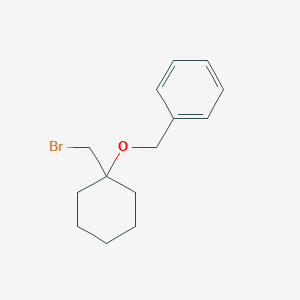
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one is an organic compound that features both an azepane ring and an oxolane ring. The azepane ring is a seven-membered nitrogen-containing ring, while the oxolane ring is a five-membered oxygen-containing ring. This compound is of interest due to its unique structure, which can impart specific chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions.
Formation of the Oxolane Ring: The oxolane ring can be synthesized via the cyclization of a diol or an epoxide precursor.
Coupling of the Rings: The azepane and oxolane rings can be coupled through a series of reactions, such as nucleophilic substitution or addition reactions, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonates can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound could influence various biochemical pathways, affecting cellular processes such as metabolism, proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
2-(Azepan-2-yl)-1-(tetrahydrofuran-3-yl)ethan-1-one: Similar structure but with a tetrahydrofuran ring instead of the oxolane ring.
Uniqueness
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one is unique due to the combination of the azepane and oxolane rings, which can impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
2-(azepan-2-yl)-1-(oxolan-3-yl)ethanone |
InChI |
InChI=1S/C12H21NO2/c14-12(10-5-7-15-9-10)8-11-4-2-1-3-6-13-11/h10-11,13H,1-9H2 |
Clave InChI |
MNDVKYLLQVRXAK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(NCC1)CC(=O)C2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13317360.png)

![5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13317374.png)
![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)

![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
![4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13317408.png)
amine](/img/structure/B13317417.png)
![{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13317424.png)



